N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline
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Overview
Description
N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline: is an organic compound characterized by the presence of a dimethoxyphenyl group and an aniline moiety connected through a butenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and aniline.
Formation of Intermediate: The 2,5-dimethoxybenzaldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to form the corresponding 2,5-dimethoxyphenylbut-3-en-1-aldehyde.
Reductive Amination: The intermediate aldehyde is then subjected to reductive amination with aniline in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the double bond in the butenyl chain can be achieved using hydrogenation catalysts.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents under Lewis acid catalysis.
Major Products
Oxidation: Formation of 2,5-dimethoxybenzoquinone derivatives.
Reduction: Saturated analogs of the original compound.
Substitution: Halogenated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry
In synthetic chemistry, N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline is used as a building block for the synthesis of more complex molecules
Biology and Medicine
Research into the biological activity of this compound is ongoing
Industry
In the industrial sector, this compound may be used in the synthesis of specialty chemicals and advanced materials. Its unique properties could be leveraged in the development of new polymers or as intermediates in the production of dyes and pigments.
Mechanism of Action
The mechanism by which N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the dimethoxyphenyl group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(2,5-dimethoxyphenyl)ethyl)aniline
- N-(1-(2,5-dimethoxyphenyl)prop-2-en-1-yl)aniline
- N-(1-(2,5-dimethoxyphenyl)butan-1-yl)aniline
Uniqueness
N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline is unique due to the presence of the butenyl chain, which imparts distinct chemical reactivity compared to its analogs. This structural feature allows for specific interactions in chemical reactions and potential biological activities that are not observed in its simpler counterparts.
Properties
IUPAC Name |
N-[1-(2,5-dimethoxyphenyl)but-3-enyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-4-8-17(19-14-9-6-5-7-10-14)16-13-15(20-2)11-12-18(16)21-3/h4-7,9-13,17,19H,1,8H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHUJZWUSSYFSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CC=C)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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